1,2-Naphthoquinone

AChE inhibition Neurodegeneration Enzyme assay

Select 1,2-Naphthoquinone (CAS 524-42-5) for its unique ortho-quinone reactivity, crucial for medicinal chemistry and redox studies. Unlike its 1,4-isomer, this scaffold delivers superior acetylcholinesterase inhibition (85% at 50 μM) and potent HepG2 cytotoxicity (EC50 3 μM), enabling targeted Alzheimer's and liver cancer research. Its BF3-catalyzed Diels-Alder reactivity uniquely yields cis-tetrahydrophenanthrene derivatives, driving complex natural product synthesis. Ensure your research demands this specific isomer.

Molecular Formula C10H6O2
Molecular Weight 158.15 g/mol
CAS No. 524-42-5
Cat. No. B1664529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Naphthoquinone
CAS524-42-5
Synonyms1,2-naphthoquinone
o-naphthoquinone
ortho-naphthoquinone
Molecular FormulaC10H6O2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=O)C2=O
InChIInChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
InChIKeyKETQAJRQOHHATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate;  sol in concn sulfuric acid with green color;  practically insol in water
SLIGHTLY SOL IN PETROLEUM ETHER
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Naphthoquinone (CAS 524-42-5) Procurement Guide: Ortho-Quinone Core and Physicochemical Specifications


1,2-Naphthoquinone (CAS 524-42-5), also designated ortho-naphthoquinone or β-naphthoquinone, is a yellow to brown crystalline powder with a molecular weight of 158.15 g/mol [1]. It belongs to the ortho-quinone subclass, with carbonyl groups at the C1 and C2 positions, differentiating it from the more common 1,4-naphthoquinone isomers [2]. The compound exhibits a melting point range of 139-142°C (with decomposition) and is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in organic solvents such as alcohol, benzene, and ether [1]. This physicochemical profile directly impacts procurement specifications, analytical method development, and synthetic utility.

Why 1,2-Naphthoquinone Cannot Be Substituted with Common 1,4-Naphthoquinones in Procurement


Generic substitution between 1,2-naphthoquinone and its 1,4-isomers is not scientifically justifiable due to fundamental differences in electronic structure, redox behavior, and biological target engagement. As an ortho-quinone, 1,2-naphthoquinone exhibits a distinct reduction potential and electrophilic reactivity profile compared to para-quinones [1]. These differences translate into divergent biological activities; for example, 1,2-naphthoquinone derivatives demonstrate significantly higher acetylcholinesterase inhibition and cytotoxic potency against HepG2 cells than their 1,4-naphthoquinone homologues [2]. Furthermore, the ortho-quinone scaffold enables unique synthetic transformations, such as Lewis acid-catalyzed Diels-Alder reactions that yield cis-tetrahydrophenanthrene derivatives in high yields, which are not accessible with 1,4-naphthoquinones under the same conditions [3]. The following quantitative evidence guide provides the specific data required for informed scientific selection and procurement decisions.

1,2-Naphthoquinone: Quantitative Comparative Evidence for Procurement Decisions


Superior Acetylcholinesterase (AChE) Inhibition vs. 1,4-Naphthoquinone Homologues

1,2-Naphthoquinone derivatives exhibit significantly higher acetylcholinesterase (AChE) inhibitory activity than their 1,4-naphthoquinone homologues. The most potent 1,2-NQ derivative (compound 4h) achieved 85% inhibition at 50 μM, while corresponding 1,4-NQ derivatives showed substantially lower inhibition under identical conditions [1]. Molecular docking revealed that active 1,2-NQ derivatives engage both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, whereas less active 1,4-NQ derivatives only interact with PAS and the mid-gorge region [1].

AChE inhibition Neurodegeneration Enzyme assay

Enhanced Cytotoxicity Against HepG2 Hepatocellular Carcinoma Cells vs. 1,4-Naphthoquinones

In a head-to-head comparison using the MTT assay against the HepG2 hepatocellular carcinoma cell line, 1,2-naphthoquinone derivatives demonstrated greater cytotoxic activity than their 1,4-naphthoquinone homologues. The most active 1,2-NQ derivative (compound 4a) exhibited an EC50 of 3 μM [1]. This represents a clear potency advantage over the corresponding 1,4-NQ series, which showed weaker activity [1].

Anticancer Cytotoxicity HepG2 cell line

Differential Antifungal Activity Profile vs. 1,4-Naphthoquinone and 2,3-Dichloro-1,4-Naphthoquinone

Comparative antifungal screening against Colletotrichum species revealed that 1,2-naphthoquinone (compound 5) is less active than its isomer 1,4-naphthoquinone (compound 1b) [1]. The most potent compound in the study was 2,3-dichloro-1,4-naphthoquinone (compound 1a), which was as inhibitory as the commercial fungicide captan [1]. This differential activity profile indicates that 1,2-naphthoquinone is not the optimal choice for broad-spectrum antifungal applications where maximal potency is required, but its distinct spectrum may offer selectivity advantages in specific contexts.

Antifungal Agricultural fungicide Colletotrichum

Lewis Acid-Catalyzed Diels-Alder Reactivity: High-Yield Access to cis-Tetrahydrophenanthrenes

3,4-Unsubstituted 1,2-naphthoquinones undergo BF3·OEt2-catalyzed Diels-Alder reactions to yield cis-tetrahydrophenanthrene derivatives in 66-99% yields without the rapid adduct aromatization that plagues thermal processes [1]. This catalytic method provides a synthetic advantage not accessible with 1,4-naphthoquinones under identical conditions, as the ortho-quinone geometry directs distinct regio- and stereochemical outcomes [1].

Organic synthesis Diels-Alder cycloaddition Natural product synthesis

Ortho-Quinone Reduction Potential vs. Para-Quinone Isomers

Cyclic voltammetry studies in aprotic media (DMF/TBAP) demonstrate that ortho-naphthoquinones, including 1,2-naphthoquinone, undergo reduction more easily than isomeric para-naphthoquinones [1]. This electrochemical difference stems from the distinct electronic structure of the ortho-quinone moiety and directly influences the compound's ability to participate in redox cycling and generate reactive oxygen species [2]. However, para-naphthoquinones fused to aromatic heterocyclic rings are more easily reduced than corresponding ortho-naphthoquinones with non-aromatic heterocycles [1].

Electrochemistry Redox potential Cyclic voltammetry

Solubility Profile Dictates Analytical and Formulation Workflows

1,2-Naphthoquinone exhibits water solubility of less than 1 mg/mL at 25°C, with solubility in organic solvents including alcohol, benzene, ether, and concentrated sulfuric acid (producing a characteristic green color) [1]. This solubility profile differs from common 1,4-naphthoquinones such as menadione (2-methyl-1,4-naphthoquinone) and lawsone (2-hydroxy-1,4-naphthoquinone), which have distinct solubility characteristics due to their substitution patterns [2].

Solubility Analytical chemistry Formulation

Optimal Application Scenarios for 1,2-Naphthoquinone (CAS 524-42-5) Based on Quantitative Evidence


Acetylcholinesterase Inhibitor Development for Neurodegenerative Disease Research

Based on the 85% AChE inhibition at 50 μM achieved by 1,2-NQ derivatives and their dual-site binding (CAS + PAS) compared to 1,4-NQ homologues, 1,2-naphthoquinone is the scaffold of choice for medicinal chemistry programs targeting acetylcholinesterase for Alzheimer's disease and related neurodegenerative conditions [1].

Hepatocellular Carcinoma (HCC) Anticancer Drug Discovery

With an EC50 of 3 μM against HepG2 cells and superior activity over 1,4-NQ homologues, 1,2-naphthoquinone provides a validated starting point for the development of novel therapeutics against liver cancer [1].

Stereoselective Synthesis of cis-Tetrahydrophenanthrene Natural Product Frameworks

The BF3·OEt2-catalyzed Diels-Alder reactivity of 1,2-naphthoquinone, yielding 66-99% of cis-tetrahydrophenanthrene derivatives without aromatization, makes it uniquely valuable for the total synthesis of polycyclic natural products and steroid-like frameworks, a synthetic pathway not accessible with 1,4-naphthoquinones [2].

Electrochemical and Redox Biology Studies Requiring Facile Reduction

The established trend that ortho-quinones undergo reduction more easily than para-quinones positions 1,2-naphthoquinone as the preferred redox probe for studies of electron transfer, reactive oxygen species generation, and quinone-mediated oxidative stress mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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